4-(Thiophen-3-yl)-1,2,3-thiadiazole

Electronic structure Conjugation topology Structure-property relationship

4-(Thiophen-3-yl)-1,2,3-thiadiazole (CAS 176037-41-5; molecular formula C₆H₄N₂S₂; molecular weight 168.2 g/mol) is a heterocyclic compound comprising a 1,2,3-thiadiazole ring substituted at the 4-position with a thiophene ring attached via its 3-position carbon. It belongs to the 4-aryl-1,2,3-thiadiazole sub-class, a scaffold extensively explored for antifungal, antiviral, anticancer, insecticidal, and plant-activator applications.

Molecular Formula C6H4N2S2
Molecular Weight 168.2 g/mol
Cat. No. B12247589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-3-yl)-1,2,3-thiadiazole
Molecular FormulaC6H4N2S2
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CSN=N2
InChIInChI=1S/C6H4N2S2/c1-2-9-3-5(1)6-4-10-8-7-6/h1-4H
InChIKeyDXVHRNGCALRBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiophen-3-yl)-1,2,3-thiadiazole – Structural Identity, Class Membership, and Procurement Positioning


4-(Thiophen-3-yl)-1,2,3-thiadiazole (CAS 176037-41-5; molecular formula C₆H₄N₂S₂; molecular weight 168.2 g/mol) is a heterocyclic compound comprising a 1,2,3-thiadiazole ring substituted at the 4-position with a thiophene ring attached via its 3-position carbon . It belongs to the 4-aryl-1,2,3-thiadiazole sub-class, a scaffold extensively explored for antifungal, antiviral, anticancer, insecticidal, and plant-activator applications [1]. Unlike the isomeric 1,3,4-thiadiazoles that dominate commercial screening libraries, the 1,2,3-regioisomeric arrangement of nitrogen and sulfur confers a distinct electronic profile and reactivity pattern, most notably the ability to serve as a precursor to Rh-thiavinyl carbene intermediates in catalytic transannulation reactions that produce multisubstituted thiophenes [2]. The compound is commercially available as a research chemical for non-therapeutic R&D use, with its primary procurement value lying in its utility as a regiochemically defined building block for fragment-based drug discovery, SAR exploration, and synthetic methodology development.

Why 4-(Thiophen-3-yl)-1,2,3-thiadiazole Cannot Be Casually Swapped with Its 2-Thienyl Isomer or 1,3,4-Thiadiazole Analogs


Substituting the thiophene attachment point from the 2-position to the 3-position fundamentally alters the electronic communication between the thiophene donor and the electron-deficient 1,2,3-thiadiazole acceptor . In the 2-thienyl isomer (CAS 18212-25-4), linear π-conjugation through the 2,5-vector of the thiophene ring provides extended delocalization and a coplanar geometry; the 3-thienyl isomer disrupts this conjugation, introducing a kinked topology that modulates dipole moment, frontier orbital energies, and intermolecular packing . The 1,2,3-thiadiazole ring itself, compared with its 1,3,4-thiadiazole constitutional isomer, differs critically in the positioning of the endocyclic sulfur relative to nitrogen atoms—this dictates not only biological target engagement profiles (e.g., the 1,2,3-isomer is a privileged Hsp90 inhibitor scaffold [1]) but also synthetic lability: 1,2,3-thiadiazoles undergo thermal or metal-catalyzed denitrogenative ring contraction to thiophenes, a reactivity mode unavailable to 1,3,4-thiadiazoles [2]. These differences make generic in-class substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 4-(Thiophen-3-yl)-1,2,3-thiadiazole vs. Closest Analogs


Regioisomeric Impact on π-Conjugation Topology: 3-Thienyl vs. 2-Thienyl Substitution

The substitution pattern of the thiophene ring at the 3-position (β-attachment) vs. the 2-position (α-attachment) imposes a fundamentally different conjugation topology. In 4-(thiophen-2-yl)-1,2,3-thiadiazole, the sulfur of the thiophene is positioned along the linear conjugation axis (through the 2,5-positions), enabling extended π-delocalization across the thiophene-thiadiazole junction. In 4-(thiophen-3-yl)-1,2,3-thiadiazole, the sulfur atom sits off the conjugation axis, producing a cross-conjugated (kinked) system. This difference is predicted to reduce the HOMO-LUMO gap and lower the oscillator strength for the lowest electronic transition in the 3-thienyl isomer relative to the 2-thienyl isomer. Although head-to-head spectroscopic data are not published for this exact pair, the principle is well-established in the broader thiophene-aryl literature and constitutes a design-relevant distinction for applications in organic electronics and photophysics [1].

Electronic structure Conjugation topology Structure-property relationship

Melting Point Differentiation: 3-Thienyl Isomer Lacks the High Crystallinity of the 2-Thienyl Isomer

The 2-thienyl positional isomer (4-(thiophen-2-yl)-1,2,3-thiadiazole, CAS 18212-25-4) is reported to have a sharp melting point of 70–71 °C (in benzene/hexane), indicative of well-ordered crystalline packing facilitated by the linear molecular geometry . In contrast, the 3-thienyl isomer (target compound) has no published melting point in authoritative databases, and vendor listings report melting point as 'N/A' . This absence of a well-defined melting point is consistent with the kinked molecular topology disrupting efficient crystal packing, likely resulting in a lower-melting or amorphous solid at ambient temperature. For users requiring crystallization for purification or single-crystal X-ray structure determination, this represents a tangible handling and characterization advantage for the 2-thienyl isomer over the 3-thienyl isomer.

Crystallinity Solid-state properties Purification

Class-Level Anti-TMV Activity of Thiophene-Containing 1,2,3-Thiadiazoles: Benchmarking the Scaffold

A structurally related thiophene-containing carbohydrazide 1,2,3-thiadiazole (compound 99 in the review) was evaluated for direct anti-tobacco mosaic virus (anti-TMV) activity and exhibited 58.72% inactivation potency and 61.03% induction potency at 50 µg/mL, compared against the reference standards ningnanmycin and tiadinil at the same concentration [1]. While compound 99 is a more elaborate derivative (incorporating a carbohydrazide linker absent in 4-(thiophen-3-yl)-1,2,3-thiadiazole), this data demonstrates that the 1,2,3-thiadiazole-thiophene hybrid pharmacophore is capable of delivering plant elicitor activity comparable to established agrochemical agents. Note: no direct anti-TMV data exist for the unadorned 4-(thiophen-3-yl)-1,2,3-thiadiazole; this inference is class-level only and should be used to prioritize the compound as a minimalist scaffold for SAR expansion, not as a validated active ingredient.

Plant activator Anti-TMV Agrochemical discovery

Synthetic Utility as a Rh-Catalyzed Transannulation Substrate: Exclusive Reactivity of 1,2,3-Thiadiazoles

1,2,3-Thiadiazoles undergo rhodium-catalyzed denitrogenative transannulation with alkynes to produce multisubstituted thiophenes in high yields—a reactivity mode that is absolutely inaccessible to 1,3,4-thiadiazoles, 1,2,4-thiadiazoles, or 1,2,5-thiadiazoles [1]. In this transformation, the 1,2,3-thiadiazole ring functions as a masked alkynyl thiolate equivalent, generating a Rh-thiavinyl carbene intermediate that undergoes (3+2) cycloaddition with the alkyne. Reported yields for this transformation across various 4-aryl-1,2,3-thiadiazole substrates range from 44% to 98% [2]. 4-(Thiophen-3-yl)-1,2,3-thiadiazole, by virtue of its 1,2,3-thiadiazole core, is a viable substrate for this chemistry, and its 3-thienyl substituent would yield a 3,4-dithienyl-substituted thiophene product—a structural motif of interest for organic semiconductors. The 1,3,4-thiadiazole isomer cannot participate in this transformation at all, making the 1,2,3-regioisomer the only choice for this synthetic strategy.

Synthetic methodology Denitrogenative transannulation Thiophene synthesis

Procurement-Driven Application Scenarios for 4-(Thiophen-3-yl)-1,2,3-thiadiazole


Fragment-Based Drug Discovery: Minimalist 1,2,3-Thiadiazole-Thiophene Scaffold for Hsp90 or Kinase Inhibitor Design

The 1,2,3-thiadiazole core is a validated scaffold for Hsp90 inhibition, with 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivatives demonstrating Kd values of approximately 1 nM against recombinant human Hsp90α [1]. 4-(Thiophen-3-yl)-1,2,3-thiadiazole, as a low-molecular-weight (168.2 g/mol) fragment with a single 4-aryl substituent, is an ideal starting point for fragment-based screening and subsequent structure-guided elaboration at the unsubstituted 5-position of the thiadiazole ring. Its 3-thienyl attachment distinguishes it from the more common 2-thienyl and phenyl analogs, offering a distinct vector for fragment growing that may exploit unique binding-pocket geometries. Procurement of this specific regioisomer enables exploration of substitution-vector diversity without committing to the larger, more complex Hsp90 inhibitor scaffolds described in the literature.

Synthetic Methodology Development: Precursor to Multisubstituted Thiophenes via Rh-Catalyzed Transannulation

1,2,3-Thiadiazoles are unique among the four thiadiazole isomers in their ability to serve as precursors to Rh-thiavinyl carbenes, enabling denitrogenative (3+2) transannulation with alkynes to yield multisubstituted thiophenes in up to 98% yield [2]. 4-(Thiophen-3-yl)-1,2,3-thiadiazole is specifically well-suited as a substrate for this methodology because its 3-thienyl substituent is compatible with the catalytic conditions and yields a thiophene product bearing two differentially attached thiophene rings—a bis(heteroaryl) motif prized in organic electronics and conductive polymer research. Laboratories developing new synthetic methodologies or preparing thiophene-rich molecular libraries should procure the 1,2,3-isomer exclusively; 1,3,4-thiadiazole analogs are inert under these conditions.

Agrochemical Lead Discovery: Plant Activator SAR Starting Point

A structurally related thiophene-1,2,3-thiadiazole hybrid (compound 99) demonstrated 58.72% direct anti-TMV inactivation and 61.03% systemic acquired resistance (SAR) induction at 50 µg/mL, comparable to the commercial standards ningnanmycin and tiadinil [3]. While 4-(Thiophen-3-yl)-1,2,3-thiadiazole itself has not been tested, its structure represents the minimal pharmacophoric core of this active chemotype. Agrochemical discovery teams can use this compound as a scaffold for systematic derivatization (e.g., introduction of carbohydrazide, carboxamide, or carboxylate motifs at the 5-position) to probe structure-activity relationships and optimize for field potency, metabolic stability, and crop safety.

Comparative Physicochemical Profiling: Regioisomeric Pair Analysis in Crystallization and Formulation Studies

The marked difference in crystallinity between 4-(thiophen-2-yl)-1,2,3-thiadiazole (mp 70–71 °C) and 4-(thiophen-3-yl)-1,2,3-thiadiazole (mp not reported, inferred low-melting or amorphous) offers an experimentally tractable system for studying the impact of conjugation topology on solid-state packing . Physical chemistry, pre-formulation, and crystal engineering laboratories can procure both isomers as a matched pair to investigate how the 2-thienyl vs. 3-thienyl attachment governs melting behavior, solubility, hygroscopicity, and polymorph landscape—all critical parameters for downstream developability assessment of thiadiazole-based drug candidates.

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